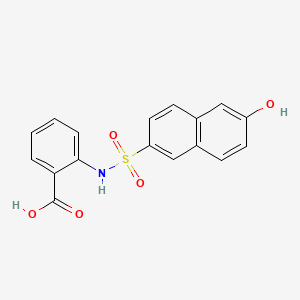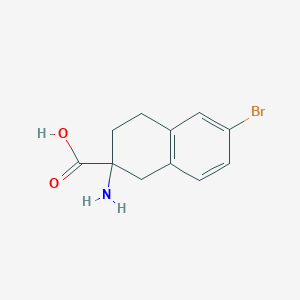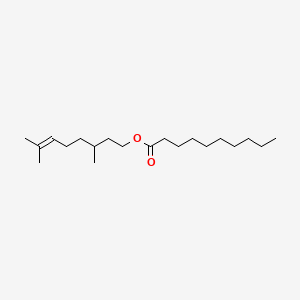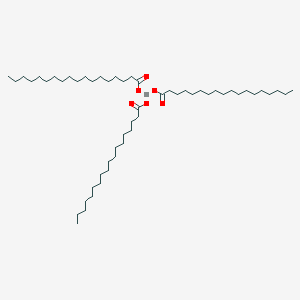![molecular formula C48H20 B1507149 pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene CAS No. 362051-19-2](/img/structure/B1507149.png)
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene is a complex polycyclic aromatic hydrocarbon (PAH) with the molecular formula C48H20 . This compound is characterized by its extensive system of conjugated double bonds, which contribute to its stability and unique chemical properties. It contains multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.
Medicine: Investigations into its potential therapeutic applications, such as its use in drug delivery systems, are ongoing.
Mecanismo De Acción
The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .
Comparación Con Compuestos Similares
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:
Coronene: A simpler PAH with fewer aromatic rings.
Benzo[a]pyrene: Known for its carcinogenic properties.
Perylene: Another PAH with applications in organic electronics.
The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .
Propiedades
IUPAC Name |
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESOKPCTKLASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723974 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362051-19-2 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
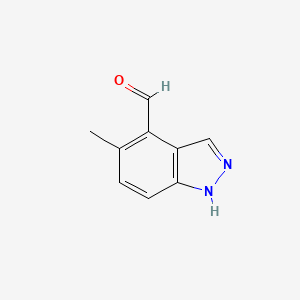
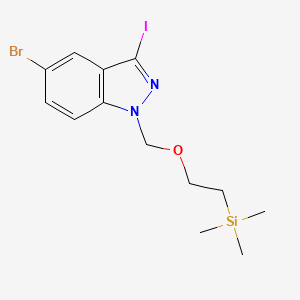
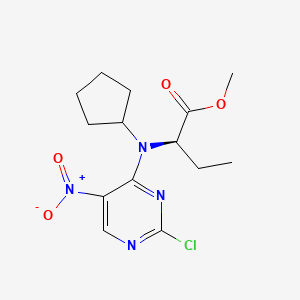
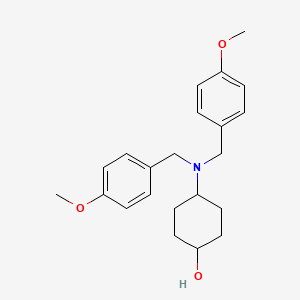
![[5]Cycloparaphenylene](/img/structure/B1507085.png)
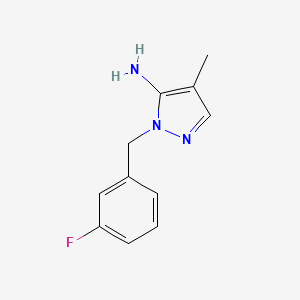
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
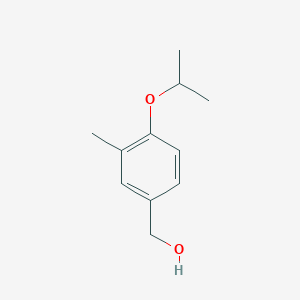
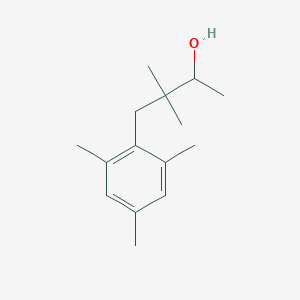
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)
